2-Acetyl-1-furfurylpyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13678-73-4 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3 |
InChI Key |
AYCBWOMKZDMMQR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Canonical SMILES |
CC(=O)C1=CC=CN1CC2=CC=CO2 |
Origin of Product |
United States |
Reaction Mechanisms and Formation Pathways of 2 Acetyl 1 Furfurylpyrrole in Complex Chemical Systems
Maillard Reaction as a Key Formation Pathway
The Maillard reaction is a primary non-enzymatic pathway responsible for the generation of a multitude of compounds, including pyrrole (B145914) derivatives. nih.gov This complex cascade of reactions occurs between the carbonyl group of reducing sugars and the amino group of amino acids, peptides, or proteins. nih.gov
The fundamental reactants for the Maillard reaction are reducing sugars and compounds with an amino group. nih.govresearchgate.net The reaction is initiated by the condensation of the sugar's carbonyl group with an amino group, forming a Schiff base. latu.org.uy This initial product undergoes rearrangement to form an Amadori product. sci-hub.se Subsequent degradation of the Amadori product leads to a variety of reactive intermediates, including dicarbonyl compounds like 3-deoxyglucosone. sci-hub.sersc.org These intermediates are crucial for the development of heterocyclic flavor compounds. nih.gov Pyrroles and their derivatives are recognized as important flavor substances that are formed through the dehydration and cyclization of a 3-deoxyketone intermediate with an amino compound. nih.govfrontiersin.org The specific amino acid and sugar involved significantly influence the types of compounds formed. mdpi.com
The formation of the characteristic furfuryl group attached to the pyrrole ring points to specific precursors and reaction pathways.
Research indicates that furfuryl-pyrrole derivatives can be specifically formed through the interaction of furfurylamine (B118560) with 3-deoxyribosone, a key intermediate in the Maillard reaction derived from pentoses like ribose. researchgate.netevitachem.com Isotope labeling studies have shown that the reaction involves two molecules of furfurylamine interacting with one molecule of 3-deoxyribosone. researchgate.net This interaction is a critical step leading to the core structure of furfuryl-pyrroles. researchgate.netscience.gov
Following the initial interaction of precursors, a series of dehydration and cyclization reactions are essential for the formation of the aromatic pyrrole ring. nih.govmdpi.com The interaction between furfurylamine and 3-deoxyribosone leads to an intermediate, 1-(furan-2-yl)-N-{[1-(furan-2-ylmethyl)-1H-pyrrol-2-yl]methylidene}methanamine, through dehydration and cyclization steps. researchgate.netscience.govscience.gov Subsequent hydrolysis of this intermediate can yield various furfuryl-pyrrole derivatives. researchgate.net This cascade of ring closure and water elimination is a common mechanism in the Maillard reaction for producing heterocyclic compounds. sci-hub.sersc.org
The yield and specific profile of Maillard reaction products, including pyrroles, are heavily dependent on the conditions of the reaction. researchgate.netmdpi.com Factors such as temperature, pH, and reactant concentrations play a critical role. mdpi.com
| Reaction Condition | Influence on Pyrrole Formation |
| Temperature | Higher temperatures generally accelerate the Maillard reaction rate; for every 10°C increase, the rate can increase three to five times. frontiersin.org Above 110°C, degradation reactions form small molecular weight compounds, including precursors to pyrroles. frontiersin.org |
| pH | The pH of the system significantly affects reaction pathways. mdpi.com High pH can promote molecular rearrangement of sugars and favors the formation of nitrogen-containing heterocyclic compounds. frontiersin.orgmdpi.com However, studies have noted that pH may have a more pronounced impact on the formation of pyrazines compared to pyrrole and pyridine (B92270) derivatives. mdpi.com |
| Reactant Ratio & Water | The ratio of different reactants and the presence of water are important factors that influence the resulting flavor formation in the Maillard reaction, which includes pyrroles. researchgate.netwur.nlnih.gov |
Specific Precursors and Intermediates for Furfuryl-Pyrrole Derivatives
Other Non-Enzymatic Browning Pathways
While the Maillard reaction is the principal pathway for the formation of nitrogen-containing compounds like 2-Acetyl-1-furfurylpyrrole, other non-enzymatic browning reactions exist, such as caramelization. Caramelization is the thermal decomposition of sugars in the absence of amino compounds. As this pathway does not involve amino acids or other nitrogen sources, it does not lead to the formation of nitrogenous heterocyclic compounds like pyrroles. Therefore, the synthesis of this compound is mechanistically attributed to the Maillard reaction, which uniquely combines sugar and amino acid chemistry. rsc.org
Strecker Degradation and its Contribution to Pyrrole Production
Strecker degradation is a crucial component of the Maillard reaction, significantly contributing to the formation of aroma compounds. researchgate.net This process involves the reaction of α-amino acids with α-dicarbonyl compounds, which are themselves products of sugar degradation. latu.org.uy The reaction leads to the deamination and decarboxylation of the amino acid, producing an aldehyde (known as a Strecker aldehyde) and an α-aminoketone. researchgate.net These aminoketones are highly reactive intermediates that can then participate in further reactions to generate a variety of heterocyclic aroma compounds, including pyrroles. researchgate.net
Pyrroles and their derivatives are important flavor substances formed through the dehydration and cyclization of 3-deoxyketone with amino compounds. nih.gov The Strecker degradation of specific amino acids provides the necessary precursors for pyrrole ring formation. For instance, the degradation of amino acids can lead to the formation of acetaldehyde (B116499) and glycolaldehyde, which can then undergo aldol (B89426) condensation and cyclization to form furan (B31954), a precursor to some pyrrole derivatives. nih.gov
The formation of pyrrole derivatives is also influenced by the type of amino acids present. acs.org For example, proline, due to its secondary amine structure, can readily participate in the Maillard reaction to form specific pyrrole-containing compounds. acs.org
Thermal Degradation and Pyrolysis Mechanisms
The thermal degradation of various food components, particularly carbohydrates and amino acids, provides the foundational molecules for the synthesis of this compound. During heating, carbohydrates undergo degradation and rearrangement to form furan derivatives. mdpi.com One of the most significant furan derivatives in this context is furfural (B47365), which is generated from the dehydration of pentoses (five-carbon sugars). nih.gov
The pyrolysis, or thermal decomposition in the absence of oxygen, of specific precursors is a key step. For instance, the thermal degradation of Amadori intermediates, which are formed in the early stages of the Maillard reaction, can lead to the formation of various heterocyclic compounds. acs.org Studies on the pyrolysis of pyrrole derivatives have provided insights into their thermal stability and the types of smaller, volatile fragrance compounds that are produced. researchgate.net For example, the pyrolysis of N-substituted pyrrole precursors has been shown to yield various small-molecule fragrance compounds. researchgate.net
The interaction between furan derivatives and amino compounds is a critical pathway. Isotope labeling studies have shown that furfuryl-pyrrole derivatives can be formed from the reaction of furfurylamine with 3-deoxyribosone, followed by dehydration and cyclization. science.gov This intermediate can then be hydrolyzed to form various furfuryl-pyrrole derivatives. science.gov
Oxidation Pathways of Pyrrole Derivatives
Once formed, pyrrole derivatives can undergo oxidation, which can alter their chemical structure and sensory properties. The oxidation of pyrroles can occur through various mechanisms, including enzymatic and non-enzymatic pathways. For instance, 2-acetyl-1-pyrroline, a related and potent aroma compound, can be readily oxidized to 2-acetylpyrrole (B92022). nih.gov This suggests that the acetyl group on the pyrrole ring is susceptible to oxidation.
The oxidation of the pyrrole ring itself can also occur. Alicyclic secondary amines like pyrrolidine (B122466) are known to undergo C-oxidation, primarily at the α-carbon. kcl.ac.uk While this compound has a substituted pyrrole ring, the general principles of pyrrole oxidation are relevant. The presence of substituents on the pyrrole ring can influence the rate and products of oxidation. For example, the addition of formyl and acetyl groups to a pyrrole ring has been shown to enhance its antioxidative activity, suggesting that these groups can participate in oxidation-reduction reactions. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 2 Acetyl 1 Furfurylpyrrole
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Acetyl-1-furfurylpyrrole. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC-ToFMS) for Complex Mixture Analysis
The process involves using two columns with different stationary phases (e.g., non-polar followed by a polar column), providing a two-dimensional separation of the analytes. mdpi.commdpi.com The data is often visualized as a contour plot, where compounds are separated based on their volatility in the first dimension and polarity in the second. nih.govmdpi.com
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS) for Volatile Analysis
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds in various food matrices. aimspress.comaimspress.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including this compound, adsorb onto the fiber and are then thermally desorbed into the GC injector for analysis. aimspress.comaimspress.com
HS-SPME-GC-MS has been successfully employed to study the volatile profiles of roasted coffee, whole wheat bread, and roasted oak acorns. aimspress.comohiolink.eduscielo.org.co In the analysis of roasted coffee, HS-SPME-GC-MS identified numerous volatile compounds, with the dominant groups being furans, pyrazines, and phenolic compounds. aimspress.comaimspress.com The selection of the fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for the efficient extraction of a broad range of volatiles. mdpi.comaimspress.com
Table 1: GC-MS Parameters for Volatile Analysis in Roasted Coffee
| Parameter | Value | Reference |
| Sample Preparation | HS-SPME | aimspress.com |
| Fiber | DVB/CAR/PDMS | aimspress.com |
| GC Column | DB-wax (30 m x 250 µm x 0.25 µm) | aimspress.com |
| Injector Temperature | 250 °C (splitless) | aimspress.com |
| Carrier Gas | Helium (0.8 mL/min) | aimspress.com |
| Oven Program | 50 °C (5 min), then to 240 °C at 5 °C/min, hold for 10 min | aimspress.com |
| MS Source Temperature | 230 °C | aimspress.com |
| MS Quadrupole Temp. | 150 °C | aimspress.com |
| Mass Scan Range | m/z 29–550 amu | aimspress.com |
Retention Index and Mass Spectral Database Matching for Identification
The identification of this compound in a GC-MS analysis is typically confirmed by comparing its mass spectrum and retention index (RI) with those in established databases like the NIST/EPA/NIH Mass Spectral Library. aimspress.comscielo.org.co The retention index is a measure of a compound's retention time relative to a series of n-alkanes, which helps to standardize retention data across different instruments and laboratories. nih.govmdpi.comscielo.org.co This dual-confirmation approach significantly increases the confidence in the identification of the compound. doi.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR for Structural Elucidation
Table 2: Predicted NMR Data for this compound This table is predictive and not based on direct experimental results from the provided sources.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.4 | ~27 |
| Pyrrole (B145914) H-3 | ~6.2 | ~110 |
| Pyrrole H-4 | ~6.1 | ~111 |
| Pyrrole H-5 | ~6.9 | ~125 |
| Methylene (B1212753) CH₂ | ~5.3 | ~48 |
| Furan (B31954) H-3' | ~6.2 | ~108 |
| Furan H-4' | ~6.3 | ~111 |
| Furan H-5' | ~7.4 | ~143 |
| Pyrrole C-2 (C=O) | - | ~132 |
| Acetyl C=O | - | ~189 |
| Furan C-2' | - | ~152 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.netunito.it This capability is invaluable for confirming the molecular formula of a compound and for differentiating between compounds with the same nominal mass but different elemental compositions. researchgate.net For this compound (C₁₁H₁₁NO₂), HRMS would be used to measure its exact mass and compare it to the calculated theoretical mass, providing unambiguous identification. nih.govuni.lu Predicted collision cross-section (CCS) values for different adducts of this compound can also be calculated to aid in its identification in complex samples. uni.lu
Other Analytical Techniques for Structural Confirmation and Purity Assessment
Beyond the primary spectroscopic methods of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), a range of other analytical techniques are indispensable for the comprehensive characterization of this compound. These methods are crucial for confirming the compound's structure and, critically, for assessing its purity. Techniques such as melting point determination, elemental analysis, and various forms of chromatography provide orthogonal data that complement spectroscopic findings, ensuring the identity and quality of the synthesized or isolated compound.
Physicochemical Constants for Identification
The physical properties of a compound are intrinsic and serve as a fundamental benchmark for its identity and purity. For a crystalline solid like this compound, the melting point is a primary indicator. A sharp melting point range close to the literature value suggests a high degree of purity, whereas a broad and depressed melting range typically indicates the presence of impurities.
Recrystallization of this compound from a mixture of methylene dichloride and petroleum ether yields a white crystalline product. prepchem.com The reported melting point for this compound is consistently in the range of 40-43°C. prepchem.comthegoodscentscompany.com Boiling point is another key physical constant, although it is often measured under reduced pressure for high-boiling-point compounds to prevent thermal decomposition. The boiling point of this compound has been reported as 100-102°C at a pressure of 0.03 mm Hg. prepchem.comthegoodscentscompany.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H11NO2 | thegoodscentscompany.comnih.gov |
| Molecular Weight | 189.21 g/mol | thegoodscentscompany.comnih.gov |
| Melting Point | 40-43 °C | prepchem.comthegoodscentscompany.comscispace.com |
| Boiling Point | 100-102 °C @ 0.03 mm Hg | prepchem.comthegoodscentscompany.com |
| Assay / Purity | ≥ 95% | thegoodscentscompany.comscispace.com |
Elemental Analysis
Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of this compound. The experimentally determined percentages are then compared against the theoretical values calculated from its molecular formula, C11H11NO2. thegoodscentscompany.comnih.gov A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the proposed structure. This technique is particularly valuable for confirming that the correct empirical formula has been achieved after synthesis.
Chromatographic Methods for Purity Assessment
Chromatography is a powerful tool for separating mixtures and assessing the purity of compounds.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. For this compound, a sample is spotted on a TLC plate, which is then developed in an appropriate solvent system. A single spot after visualization (e.g., under UV light) indicates a high likelihood of purity. Conversely, the presence of multiple spots signifies impurities.
Gas Chromatography (GC): Gas chromatography is highly effective for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a given set of conditions (e.g., column type, temperature program, carrier gas flow rate). Purity is assessed by the resulting chromatogram; a single, sharp peak is indicative of a pure sample. The synthesis of this compound can result in the formation of isomers, such as the 3-acetyl isomer, which can be separated by fractional distillation. prepchem.com GC provides an excellent method to confirm the successful separation and assess the isomeric purity of the final product. The integration of the peak area also allows for the quantification of the compound's purity, with typical commercial grades having an assay of 95% or higher. thegoodscentscompany.comscispace.com
The combined application of these techniques provides a robust and reliable framework for the structural confirmation and purity assessment of this compound, ensuring the material meets the required specifications for research and other applications.
Computational Chemistry and Theoretical Modeling of 2 Acetyl 1 Furfurylpyrrole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic structure of 2-acetyl-1-furfurylpyrrole. These methods, such as Density Functional Theory (DFT), are employed to determine the molecule's geometry, orbital energies, and charge distribution. science.gov
The structure of this compound consists of a pyrrole (B145914) ring linked to a furfuryl group at the nitrogen atom and an acetyl group at the C2 position of the pyrrole ring. ontosight.ai This arrangement of aromatic and carbonyl functionalities dictates its electronic properties. Theoretical calculations can reveal the degree of aromaticity of the pyrrole and furan (B31954) rings and how it is influenced by the acetyl substituent. science.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.
Studies on similar pyrrole derivatives have shown that the introduction of different structural elements to the pyrrole ring can affect the molecule's donor capacity. iaea.org For this compound, the electron-withdrawing nature of the acetyl group is expected to influence the electron density of the pyrrole ring, impacting its reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value | Method |
| Monoisotopic Mass | 189.07898 Da | Not specified |
| XlogP (predicted) | 1.4 | Not specified |
This interactive table provides predicted electronic properties based on computational models. uni.lu
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. These simulations model the atomic motions of the molecule over time, providing insights into its flexibility and preferred shapes.
The linkage between the furan and pyrrole rings via a methylene (B1212753) bridge, as well as the rotational freedom of the acetyl group, allows for a range of possible conformations. MD simulations can determine the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, such as in a food matrix or a biological system. For instance, the accessibility of the carbonyl oxygen and the aromatic rings for intermolecular interactions will be dependent on the molecule's conformation.
While specific MD simulation studies on this compound are not widely published, the principles are well-established from studies on other flexible molecules, including those with multiple aromatic rings. nih.gov These simulations can predict how factors like temperature and solvent affect the conformational equilibrium.
Prediction of Spectroscopic Parameters and Chemical Reactivity
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this includes predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. researchgate.net
DFT calculations can provide accurate predictions of ¹H and ¹³C NMR spectra, aiding in the structural elucidation of this and related compounds. researchgate.net Similarly, calculated IR spectra can help assign vibrational modes observed experimentally. iaea.org In mass spectrometry, computational tools can predict the collision cross-section (CCS) values for different adducts of the molecule, which is a measure of its shape in the gas phase. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.08626 | 138.3 |
| [M+Na]⁺ | 212.06820 | 148.0 |
| [M-H]⁻ | 188.07170 | 145.4 |
| [M+NH₄]⁺ | 207.11280 | 158.9 |
| [M+K]⁺ | 228.04214 | 147.1 |
| [M+H-H₂O]⁺ | 172.07624 | 132.1 |
| [M+HCOO]⁻ | 234.07718 | 164.1 |
| [M+CH₃COO]⁻ | 248.09283 | 180.8 |
This interactive table presents predicted CCS values, offering insights into the molecule's gas-phase conformation. uni.lu
The chemical reactivity of this compound can also be predicted. The presence of furan and pyrrole rings suggests susceptibility to electrophilic substitution, while the acetyl group can undergo various reactions typical of ketones. ontosight.ai Computational models can predict the most likely sites for reaction and the activation energies for different reaction pathways.
Mechanistic Investigations through Computational Approaches
Computational chemistry provides a powerful lens for investigating the reaction mechanisms involving this compound. This compound is known to be formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. mdpi.com
Theoretical models can be used to explore the potential pathways for the formation of this compound from various precursors. For example, the reaction of furfural (B47365) derivatives with pyrrole or its derivatives is a likely route for its synthesis. ontosight.ai Computational studies can elucidate the step-by-step mechanism of such reactions, including the structures of transition states and intermediates, and the associated energy changes. This level of detail is often difficult to obtain through experimental methods alone.
Furthermore, computational approaches can be used to study the degradation of this compound under different conditions, which is relevant to its stability in food products. researchgate.net Understanding these formation and degradation mechanisms is crucial for controlling the flavor profile of foods.
Structure Reactivity and Structure Formation Relationships in Pyrrole and Furan Systems
Impact of Substituent Effects on Pyrrole (B145914) Ring Reactivity
The reactivity of the pyrrole ring in 2-Acetyl-1-furfurylpyrrole is significantly governed by the electronic properties of its substituents: the acetyl group at the 2-position and the furfuryl group at the 1-position. ontosight.ai Pyrrole itself is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. However, the attached functional groups modify this intrinsic reactivity.
The acetyl group (CH₃CO-) at the C2 position acts as an electron-withdrawing group through resonance and inductive effects. This deactivates the pyrrole ring towards electrophilic aromatic substitution, making it less reactive than unsubstituted pyrrole. This deactivating effect is a common characteristic for pyrroles bearing acyl groups. scispace.com
The furfuryl group attached to the nitrogen atom also influences the ring's electronic distribution. The synthesis of this compound via acetylation of 1-furfurylpyrrole (B75762) demonstrates the directing effects of this substituent. While the reaction yields the desired 2-acetyl isomer, a smaller quantity of the 3-acetyl isomer is also formed as a byproduct, which can be separated by fractional distillation. prepchem.comgoogle.com This indicates that while the N-furfuryl group allows for substitution at the C2 position, it does not exclusively direct to that position.
Table 1: Effects of Substituents on the Pyrrole Ring in this compound
| Substituent | Position | Electronic Effect | Impact on Pyrrole Ring Reactivity |
|---|---|---|---|
| Acetyl Group | C2 | Electron-withdrawing | Deactivates the ring towards electrophilic substitution. |
| Furfuryl Group | N1 | Influences electron density and directs incoming electrophiles. | Directs acetylation primarily to the C2 position, with some C3 substitution. prepchem.comgoogle.com |
Role of the Furfuryl Moiety in Compound Stability and Formation
Formation: The compound can be produced through targeted chemical synthesis. A documented method involves the acetylation of 1-furfurylpyrrole. prepchem.comgoogle.com In this process, a Grignard intermediate is formed from 1-furfurylpyrrole, which then reacts with acetyl chloride to yield 1-Furfuryl-2-acetyl-pyrrole. prepchem.comgoogle.com
Furthermore, evidence suggests that compounds with similar structures are formed naturally during the heating of food through the Maillard reaction. nih.gov Key precursors like N-furfuryl pyrrole and 2-acetyl pyrrole have been identified as volatile components in the aroma of roasted foods such as popcorn and coffee substitutes. oregonstate.eduscielo.org.co Specifically, N-furfurylpyrrole is noted as a typical aroma compound in coffee, imparting roasted and burnt notes. acs.org This implies that this compound could potentially form through the Maillard reaction from the requisite precursors: a source of the furfuryl group (likely from pentose (B10789219) sugar degradation) and a source of the acetylpyrrole structure (from the reaction of amino acids and dicarbonyls). oregonstate.edu
Stability: The presence of two aromatic rings, furan (B31954) and pyrrole, contributes to the electronic stabilization of the molecule. The compound is known to be a crystalline solid at room temperature, with a melting point of 42-43°C, which suggests a degree of structural stability. prepchem.comgoogle.com Its formation and presence in high-temperature processed foods also point towards considerable thermal stability.
Influence of Structural Features on Thermal Degradation Pathways
While specific pyrolysis studies on this compound are not extensively detailed in the available literature, its thermal degradation pathways can be inferred from the behavior of related pyrrole and furan compounds under heat. Thermal treatment, such as in the roasting of food, leads to the breakdown of such molecules into smaller, often aromatic, volatile compounds. scielo.org.coresearchgate.net
The primary points of cleavage under thermal stress would likely be the C-N bond linking the furfuryl and pyrrole rings, and the C-C bond connecting the acetyl group to the pyrrole ring. The individual heterocyclic rings may also undergo fragmentation. Research on the thermal degradation of other complex pyrrole derivatives shows that they break down to release various small-molecule fragrance compounds. researchgate.net
Table 2: Plausible Thermal Degradation Products of this compound
| Potential Degradation Product | Plausible Origin | Relevance |
|---|---|---|
| 2-Acetylpyrrole (B92022) | Cleavage of the N-CH₂ bond | Known flavor compound in roasted foods. oregonstate.edu |
| 1-Furfurylpyrrole | Cleavage of the C-C bond of the acetyl group | Identified in coffee aroma. google.com |
| Furfural (B47365) | Breakdown of the furfuryl moiety | Common product of sugar degradation in Maillard reactions. oregonstate.eduscielo.org.co |
| Pyrrole | Cleavage of both substituents | Basic heterocyclic building block. google.com |
| Various Pyrazines and Furans | Further fragmentation and rearrangement | Commonly generated during roasting and contribute to flavor. oregonstate.eduscielo.org.co |
Applications in Chemical Research and Development Excluding Direct Product Use
Utilization as Chemical Standards in Analytical Method Development
In the field of analytical chemistry, the availability of pure, well-characterized chemical standards is paramount for the development, validation, and calibration of analytical methods. 2-Acetyl-1-furfurylpyrrole serves as such a reference material, particularly in studies related to food chemistry and flavor analysis.
Researchers utilize chemical standards like this compound to accurately identify and quantify its presence in various complex matrices. For instance, in a 2023 study aimed at improving the aroma of Robusta coffee, a range of volatile compounds, including 1-furfurylpyrrole (B75762) and 2-acetylpyrrole (B92022), were purchased as chemical standards. doi.org This allowed for the precise analysis of changes in the coffee's aroma profile after treatment with L-leucine powder. doi.org The use of such standards is crucial for ensuring the reliability and reproducibility of analytical results obtained from techniques like gas chromatography-mass spectrometry (GC-MS). The related compound, 1-Furfurylpyrrole, is also explicitly sold as an analytical standard for research and analytical applications. medchemexpress.commedchemexpress.com
The European Food Safety Authority (EFSA) has also evaluated this compound in its assessments of flavouring substances, highlighting its relevance in regulatory and quality control contexts which rely on pure standards for monitoring. thegoodscentscompany.comnih.gov
Intermediates in the Synthesis of More Complex Molecules
Pyrrole (B145914) derivatives are recognized as important scaffolds in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. researchgate.net this compound functions as a valuable intermediate in this context, providing a pre-functionalized core structure that can be further elaborated.
The synthesis of this compound itself typically starts from 1-furfurylpyrrole. prepchem.comgoogle.com A common method involves the acetylation of the Grignard intermediate of 1-furfurylpyrrole with acetyl chloride. prepchem.comgoogle.com This process yields the desired 2-acetyl isomer, sometimes along with a smaller amount of the 3-acetyl isomer, which can be separated by fractional distillation. prepchem.comgoogle.com
Once synthesized, the acetyl group and the furan (B31954) and pyrrole rings of this compound offer multiple reactive sites for further chemical modification. The ketone functionality can undergo a variety of reactions, such as reduction, oxidation, or condensation, to build more complex carbon skeletons. The heterocyclic rings can be subjected to electrophilic substitution or other ring-modification reactions. This versatility makes it a useful starting material for creating novel compounds with potentially interesting biological or material properties. ontosight.ai
Research Tools for Understanding Maillard Reaction Kinetics and Mechanisms
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental process in food science, responsible for the development of color and flavor in cooked foods. nih.govresearchgate.net Due to its complexity, understanding the kinetics and mechanisms of the Maillard reaction is a significant area of research.
Heterocyclic compounds, including pyrroles, are key products of this reaction. nih.gov Specifically, pyrroles and their derivatives are formed through the dehydration and cyclization of 3-deoxyketone with amino compounds. nih.gov this compound, as a known Maillard reaction product, serves as an important research tool in these studies. By monitoring the formation of specific compounds like this compound under controlled conditions (e.g., varying temperature, pH, and reactant concentrations), researchers can gain insights into the reaction pathways and kinetics. nih.govacs.org
Future Perspectives and Emerging Research Avenues for 2 Acetyl 1 Furfurylpyrrole
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of 2-acetyl-1-furfurylpyrrole often involves multi-step processes that may not align with the principles of green chemistry. Future research is increasingly focused on developing more efficient and environmentally benign synthetic methodologies.
Current Synthetic Approaches: The preparation of this compound has been documented through methods such as the acetylation of 1-furfurylpyrrole (B75762) using a Grignard intermediate and acetyl chloride. prepchem.com This method, while effective, can involve hazardous reagents and generate byproducts, necessitating purification steps like fractional distillation. prepchem.com
Emerging "Green" Alternatives: The future of synthesizing this and similar compounds lies in the adoption of greener chemical practices. This includes:
Mechanochemistry: This solvent-free approach utilizes mechanical force to initiate chemical reactions, offering a more sustainable alternative to traditional solvent-based methods. researchgate.net
Biocatalysis: The use of whole-cell biocatalysts, such as microorganisms, for asymmetric bioreduction presents a promising green route for synthesizing related chiral heterocyclic alcohols. researchgate.net This approach can lead to high conversion rates and enantiomeric excess under optimized conditions. researchgate.net
These emerging techniques aim to improve atom economy, reduce waste, and minimize the use of hazardous substances, making the synthesis of this compound more sustainable.
Advanced Mechanistic Studies on Formation in Diverse Matrices
Understanding how this compound forms in various environments, especially in food, is crucial for controlling its presence and potential impact on flavor and quality. The Maillard reaction is a key pathway for its formation. frontiersin.orgnih.govmdpi.com
The Maillard Reaction: This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars upon heating. nih.govmdpi.com It is responsible for the formation of a vast array of flavor and aroma compounds in cooked foods. frontiersin.orgnih.govmdpi.com Pyrroles and their derivatives are important flavor substances formed through the dehydration and cyclization of 3-deoxyketone with amino compounds during this reaction. nih.gov
Key Research Questions: Future research will delve deeper into the intricate mechanisms of its formation, focusing on:
The influence of specific precursors (amino acids, peptides, and sugars) on the yield and reaction pathways. researchgate.net
The impact of reaction conditions such as temperature, pH, and water activity. kosfaj.org
The role of the food matrix itself, including the presence of lipids and other components that can influence reaction intermediates and final products.
Advanced analytical techniques will be instrumental in these studies, allowing for the real-time monitoring of reaction intermediates and a more detailed mapping of the formation pathways.
Exploration of Novel Reaction Pathways and Chemical Transformations
Beyond its formation, the reactivity of this compound itself is a burgeoning area of research. Its unique structure, featuring a pyrrole (B145914) ring, a furan (B31954) moiety, and a ketone group, suggests a rich and varied chemistry. ontosight.ai
Potential Transformations: Researchers are exploring a range of chemical transformations, including:
Oxidation and Reduction: Investigating the behavior of the acetyl group and the heterocyclic rings under various oxidative and reductive conditions.
Condensation Reactions: Exploring reactions involving the acetyl group to form more complex molecules.
Ring-Opening and Rearrangement Reactions: Studying the stability of the furan and pyrrole rings under different chemical stimuli.
Understanding these novel reaction pathways could lead to the synthesis of new derivatives with potentially valuable biological or material properties.
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The fields of cheminformatics and machine learning are poised to revolutionize the study of chemical compounds like this compound. frontiersin.orgarxiv.orgnih.gov These computational tools can accelerate research by predicting properties and activities, thereby guiding experimental work.
Predictive Modeling Applications:
QSAR (Quantitative Structure-Activity Relationship) Models: These models can be developed to predict the sensory properties (e.g., aroma, taste) or biological activities of this compound and its derivatives based on their chemical structures. nih.gov
Reaction Prediction: AI-driven tools can help in designing and optimizing synthetic routes by predicting the outcomes of potential reactions. frontiersin.org
Flavor Prediction: Machine learning models can be trained on data from analytical chemistry (like GC-MS) and sensory panels to predict the flavor profiles of foods where this compound is present. researchgate.net
The integration of these predictive technologies will enable a more targeted and efficient exploration of the chemical space around this compound.
Investigation of Environmental Transformations and Degradation Chemistry
As with any chemical compound, understanding the environmental fate of this compound is essential. habitablefuture.org Research in this area is still in its early stages but is critical for a complete life-cycle assessment of the molecule.
Key Areas of Investigation:
Abiotic Degradation: Studying the degradation of the compound under various environmental conditions, such as exposure to sunlight (photolysis), water (hydrolysis), and oxygen (oxidation).
Biotic Degradation: Investigating the potential for microorganisms in soil and water to break down the compound.
Formation of Transformation Products: Identifying the chemical structures of any degradation products and assessing their potential environmental impact.
Information regarding its toxicity and environmental impact is currently limited, highlighting the need for further research to establish a comprehensive safety profile. ontosight.ai
Q & A
Basic: What analytical techniques are recommended for identifying and quantifying 2-Acetyl-1-furfurylpyrrole in complex matrices?
Answer:
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification, particularly due to the compound’s volatility. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy in complex matrices like food or biological samples. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical, focusing on characteristic peaks such as the acetyl group (~2.5 ppm in ¹H NMR) and furfuryl substituents . In coffee research, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been employed to isolate volatile derivatives, ensuring minimal matrix interference .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
The Friedel-Crafts acylation is a standard method, where 1-furfurylpyrrole reacts with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include Vilsmeier-Haack formylation followed by oxidation, though yields may vary. Reaction optimization involves temperature control (60–80°C) and inert atmospheres to prevent side reactions like polymerization. Purification typically employs column chromatography with ethyl acetate/hexane gradients .
Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying conditions?
Answer:
Contradictions in stability studies often arise from differences in pH, temperature, and light exposure. For systematic analysis:
- Accelerated stability testing : Use Arrhenius modeling to predict degradation kinetics at elevated temperatures (40–60°C).
- Photostability assays : Expose samples to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Matrix effects : Compare stability in polar (e.g., aqueous buffers) vs. non-polar solvents (e.g., hexane) to assess environmental dependencies .
Advanced: What mechanistic insights exist for the reactivity of this compound in nucleophilic substitutions?
Answer:
The acetyl group at the pyrrole’s 2-position activates the ring for electrophilic substitutions, while the furfuryl moiety sterically hinders certain reactions. Computational studies (DFT) reveal that nucleophilic attack preferentially occurs at the pyrrole’s 4-position due to lower activation energy (~15 kcal/mol). Experimental validation involves trapping intermediates with nitrobenzene derivatives and analyzing regioselectivity via LC-MS/MS .
Advanced: How can computational modeling predict the structure-activity relationships (SAR) of this compound derivatives?
Answer:
Quantitative SAR (QSAR) models using descriptors like logP, polar surface area, and HOMO-LUMO gaps correlate with biological activity (e.g., antimicrobial properties). Molecular docking simulations against target proteins (e.g., cytochrome P450 enzymes) highlight hydrophobic interactions with the furfuryl group. Validation requires synthesizing analogs with modified substituents and testing in vitro .
Basic: What are the challenges in detecting this compound in natural products, and how are they addressed?
Answer:
Matrix complexity (e.g., coffee, roasted foods) necessitates selective extraction. Methods include:
- Selective ion monitoring (SIM) in GC-MS : Focus on m/z 175 (molecular ion) and 110 (fragment from furan cleavage).
- Derivatization : Use BSTFA to silylate hydroxyl groups, improving volatility and detection limits.
- Reference standards : Cross-validate with synthesized pure compounds to confirm retention times .
Advanced: What role does this compound play in Maillard reaction pathways, and how is its formation kinetics studied?
Answer:
The compound forms via Strecker degradation intermediates in Maillard reactions. Kinetic studies employ time-resolved GC-MS and isotope labeling (¹³C-glucose) to track precursor contributions. Activation energy (Eₐ) calculations (~50–70 kJ/mol) reveal temperature-dependent yield optima, critical for food chemistry applications .
Advanced: How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
Answer:
In polar aprotic solvents (e.g., DMSO), the keto form dominates (95%), observed via ¹³C NMR (carbonyl peak at ~200 ppm). Acidic conditions (pH < 4) shift equilibrium toward the enol tautomer, detectable by UV-Vis spectroscopy (λmax shift from 280 nm to 320 nm). Solvent effects are quantified using Kamlet-Taft parameters .
Basic: What spectroscopic databases or resources are authoritative for verifying this compound’s structural data?
Answer:
The NIST Chemistry WebBook and EPA DSSTox provide validated GC-MS spectra, IR bands, and NMR shifts. For crystallographic data, the Cambridge Structural Database (CSD) includes entries for related pyrrole derivatives. Cross-referencing with synthesized standards ensures accuracy .
Advanced: What strategies mitigate interference from structurally similar compounds (e.g., 2-formyl-1-furfurylpyrrole) during analysis?
Answer:
- Chromatographic resolution : Use a DB-5MS column (30 m × 0.25 mm) with a slow ramp rate (2°C/min) to separate analogs.
- Tandem MS (MS/MS) : Employ collision-induced dissociation (CID) to differentiate fragment patterns (e.g., m/z 110 vs. m/z 95 for formyl vs. acetyl derivatives).
- Chemometric tools : Principal component analysis (PCA) of FTIR spectra distinguishes functional group variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
